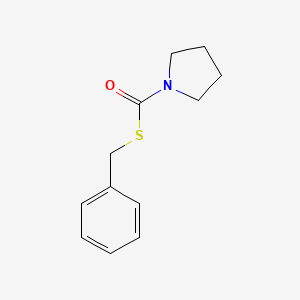
S-benzyl 1-pyrrolidinecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-benzyl 1-pyrrolidinecarbothioate: is an organic compound with the molecular formula C12H15NOS . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the sulfur atom of the carbothioate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 1-pyrrolidinecarbothioate typically involves the reaction of pyrrolidine with benzyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the nitrogen atom on the isothiocyanate group. The reaction can be summarized as follows:
Pyrrolidine+Benzyl isothiocyanate→S-benzyl 1-pyrrolidinecarbothioate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-benzyl 1-pyrrolidinecarbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: S-benzyl 1-pyrrolidinecarbothioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme mechanisms, particularly those involving sulfur-containing substrates. Its derivatives could also have potential therapeutic applications, although specific uses are still under investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of S-benzyl 1-pyrrolidinecarbothioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the carbothioate group can act as a nucleophile, participating in substitution and addition reactions. The benzyl group can stabilize reaction intermediates through resonance, facilitating various chemical transformations.
Comparison with Similar Compounds
S-benzyl 1-piperidinecarbothioate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
S-benzyl 1-pyrrolidinecarbodithioate: Contains an additional sulfur atom in the carbodithioate group.
S-benzyl 1-pyrrolidinecarboxylate: Contains an oxygen atom instead of sulfur in the carboxylate group.
Uniqueness: S-benzyl 1-pyrrolidinecarbothioate is unique due to the presence of the carbothioate group, which imparts distinct reactivity compared to its oxygen or dithio analogs
Properties
CAS No. |
51861-49-5 |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
S-benzyl pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
FMPSNJKAXKOFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















